molecular formula C8H7NO3 B074188 (4-Nitro-phenyl)-acetaldehyde CAS No. 1460-05-5

(4-Nitro-phenyl)-acetaldehyde

Cat. No. B074188
CAS RN: 1460-05-5
M. Wt: 165.15 g/mol
InChI Key: NDXLKCBBPVHYSO-UHFFFAOYSA-N
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Description

"(4-Nitro-phenyl)-acetaldehyde" is a complex organic compound that plays a significant role in various chemical reactions and synthesis processes. Research has been conducted to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to "(4-Nitro-phenyl)-acetaldehyde" involves various chemical reactions. One approach is the organocatalytic asymmetric Michael addition of aldehydes to β-nitroacrolein dimethyl acetal, leading to the formation of highly functionalized enantioenriched compounds containing two differentiated formyl groups along with a nitro moiety (Reyes et al., 2006).

Molecular Structure Analysis

The molecular structure and conformational behaviors of related molecules have been examined using density functional theory (DFT) methods. Studies such as those on 4-nitro-isonitrosoacetophenone (ninapH) provide insight into the structural properties, showing significant charge transfer within the molecule and highlighting its conformational stability (Kucuk et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been explored in various studies. For instance, the organocatalytic kinetic resolution of activated nitroallylic acetates with aldehydes via conjugate addition-elimination showcases the compound's involvement in complex chemical transformations, leading to products with excellent enantioselectivities (Reddy & Chen, 2011).

Physical Properties Analysis

Research on related molecules, like the characterization of acetals/ketals under various mass spectrometric conditions, helps in understanding the physical properties of "(4-Nitro-phenyl)-acetaldehyde" derivatives. These studies provide valuable information on molecular weights and structural characteristics essential for further application and synthesis processes (Bhaskar et al., 2006).

Chemical Properties Analysis

The chemical stability and reaction capabilities of "(4-Nitro-phenyl)-acetaldehyde" derivatives have been demonstrated in various studies. For example, the use of bis(o-nitrophenyl)ethanediol as a photolabile protecting group for ketones and aldehydes indicates the compound's versatile chemical properties and stability under different conditions (Blanc & Bochet, 2003).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • (4-Nitro-phenyl)-oxo-acetaldehyde oxime, a type of oxime with oxime and α-carbonyl groups, has been synthesized and structurally analyzed using density functional theory (DFT) and spectroscopic methods. This study also explored its nonlinear optical (NLO) properties, cytotoxic effects, and molecular docking with DNA and protein structures (Kucuk, Kaya, & Kaya, 2017).
  • Biocatalysis and Chemical Reactions :

  • Organocatalysis and Synthesis :

    • The organocatalytic asymmetric Michael addition of aldehydes to beta-nitroacroleine dimethyl acetal was studied, revealing high stereoselectivities and yields in the formation of functionally enriched compounds (Reyes, Vicario, Badía, & Carrillo, 2006).
    • The synthesis and analysis of a new imine oxime, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime (nppeieoH), were reported. This work included structural, spectroscopic, and quantum chemical studies, highlighting its potential in nonlinear optical applications (Kaya, Yilmaz, & Buyukgungor, 2016).
  • Chemical Synthesis Methods :

  • Spectroscopic Studies and Sensor Development :

    • 9-anthracene aldehyde-(4-nitro)phenyl hydrazone was synthesized and studied for its potential as a colorimetric sensor with high selectivity for fluoride ions. This research highlights the application of (4-Nitro-phenyl)-acetaldehyde derivatives in developing sensitive detection methods (Che, 2014).

properties

IUPAC Name

2-(4-nitrophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLKCBBPVHYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471616
Record name (4-Nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-phenyl)-acetaldehyde

CAS RN

1460-05-5
Record name (4-Nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Nitrophenylacetaldehyde was prepared by the method described in Lethbridge et al., J. Chem. Soc. Perkin I, 35 1973) from p-nitrophenylethylene. The p-nitrophenylethylene was prepared by the method described in Strassburg et al., J. Am. Chem. Soc. 69:2142 (1947) from 1-bromo-2-(p-nitrophenyl)ethane commercially obtainable from Aldrich Chemical Co., Milwaukee, Wis.).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Al‐Matar, SM Riyadh… - Journal of heterocyclic …, 2007 - Wiley Online Library
In the presence of triethylamine, cycloaddition reaction of enamine 1 with hydrazonoyl halides 2 followed by dimethylamine elimination was achieved, yielding the corresponding 1,3,4‐…
Number of citations: 25 onlinelibrary.wiley.com
S Wu - 2012 - digitalcommons.njit.edu
S-Adenosyl-L-Methionine (SAM), which is involved in methyl group transfers, is the second most abundant coenzyme in the human body. It is made from adenosinetriphosphate (ATP) …
Number of citations: 1 digitalcommons.njit.edu

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